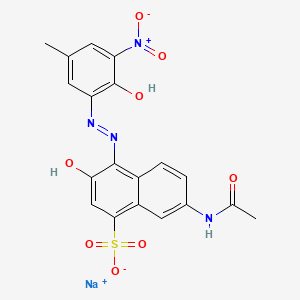

Sodium 7-(acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonate

Description

Sodium 7-(acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonate (CAS 58890-64-5) is an azo dye with the molecular formula C₁₉H₁₆N₄O₈S and a molecular weight of 460.42 g/mol . Its structure features a naphthalene core substituted with a sulfonate group, an acetylated amino group, a hydroxyl group, and a nitro-substituted phenylazo moiety. These functional groups confer solubility in aqueous media (via the sulfonate group), chromophoric properties (via the azo linkage), and pH-dependent behavior (via hydroxyl and nitro groups). The compound’s density is 1.64 g/cm³, and its refractive index is 1.716 .

Properties

CAS No. |

84083-08-9 |

|---|---|

Molecular Formula |

C19H15N4NaO8S |

Molecular Weight |

482.4 g/mol |

IUPAC Name |

sodium;7-acetamido-3-hydroxy-4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C19H16N4O8S.Na/c1-9-5-14(19(26)15(6-9)23(27)28)21-22-18-12-4-3-11(20-10(2)24)7-13(12)17(8-16(18)25)32(29,30)31;/h3-8,25-26H,1-2H3,(H,20,24)(H,29,30,31);/q;+1/p-1 |

InChI Key |

YHOPCRRCQXPFBB-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N=NC2=C3C=CC(=CC3=C(C=C2O)S(=O)(=O)[O-])NC(=O)C.[Na+] |

Origin of Product |

United States |

Biological Activity

Sodium 7-(acetylamino)-3-hydroxy-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)naphthalene-1-sulphonate, commonly referred to as a sodium salt of an azo dye, has garnered attention for its diverse biological activities. This compound is characterized by its complex molecular structure, which contributes to its functional properties in various biological contexts.

- Molecular Formula : C₁₉H₁₅N₄NaO₈S

- Molecular Weight : 482.40 g/mol

- CAS Number : 84083-08-9

- EINECS Number : 282-056-8

The biological activity of this compound primarily stems from its interaction with cellular components. Azo dyes, including this compound, can undergo reductive cleavage in biological systems, leading to the release of aromatic amines. These metabolites may have significant implications for cellular signaling and toxicity.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits antimicrobial properties against various Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

-

Cytotoxicity :

- Research indicates that this compound can induce cytotoxic effects in certain cancer cell lines. The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells.

-

Genotoxicity :

- The potential genotoxic effects of azo dyes have been a subject of investigation. This compound has been associated with DNA damage in vitro, raising concerns about its safety for human exposure.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various azo dyes, including this compound. The results demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 150 |

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays on human cancer cell lines revealed that this compound induced cell death at concentrations above 100 µg/mL.

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa | 120 |

| MCF7 | 150 |

Environmental and Health Implications

The use of azo dyes, including this compound, raises environmental and health concerns due to their potential to release carcinogenic amines upon degradation. Regulatory assessments have highlighted the need for careful monitoring of such compounds in industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

- Structural Differences: Lacks the azo (-N=N-) linkage and nitro (-NO₂) group present in the target compound. Instead, it has two sulfonate groups at positions 1 and 3 of the naphthalene ring .

- Functional Implications: Enhanced water solubility due to dual sulfonate groups. Applications: Primarily used as an intermediate in dye synthesis rather than as a standalone dye .

Sodium 7-amino-4-hydroxy-3-((2-methoxy-5-methylphenyl)diazenyl)naphthalene-2-sulfonate (CAS not provided)

- Structural Differences: Substitutes the acetylated amino group with a free amino (-NH₂) group and replaces the nitro group with a methoxy (-OCH₃) group .

- Functional Implications: Increased reactivity due to the free amino group (e.g., susceptibility to oxidation). Reduced electron-withdrawing effects compared to the nitro group, altering UV-Vis absorption maxima. Applications: Potential use in pH-sensitive dyes due to hydroxyl and amino groups .

Naphthylazo-11-hydroxy-1-amino-7-naphthalene-disulphonic-3,6-acid (Food Black 2, CAS 85828-76-8)

- Structural Differences : Contains two sulfonic acid groups, a disubstituted azo linkage, and a nitro group. Molecular weight: 825.6 g/mol .

- Functional Implications: Higher solubility and stability in aqueous media (four sodium ions). Regulatory restrictions: Safe for use in cosmetics at ≤0.1% concentration in rinse-off products and ≤0.5% in leave-on products . Toxicity: No systemic toxicity observed in animal studies, but corneal irritation reported in rabbit eye tests .

Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(o-sulphonatophenyl)azo]naphthalene-2-sulphonate (CAS 29779-17-7)

- Structural Differences : Incorporates a triazine ring and additional sulfonate groups, enhancing molecular complexity .

- Functional Implications :

- Improved binding affinity to fabrics (textile dye applications).

- Higher lightfastness due to electron-withdrawing chloro and triazine groups.

Comparative Data Table

| Property/Compound | Target Compound (CAS 58890-64-5) | Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) | Food Black 2 (CAS 85828-76-8) | Trisodium Triazine Derivative (CAS 29779-17-7) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 460.42 | 326.36 | 825.6 | ~900 (estimated) |

| Key Functional Groups | -N=N-, -NO₂, -SO₃⁻, -OCH₃ | -SO₃⁻ (×2) | -N=N-, -NO₂, -SO₃⁻ (×2) | -N=N-, -Cl, triazine, -SO₃⁻ (×3) |

| Solubility | High (sulfonate group) | Very high (dual sulfonates) | High (four sodium ions) | Moderate (bulky structure) |

| Applications | Textile/paper dye | Dye intermediate | Cosmetic/pH-sensitive dye | Textile dye (high lightfastness) |

| Toxicity | Limited data | Not classified | Safe ≤0.5% (cosmetics) | Likely low (no reported hazards) |

Research Findings and Implications

- Synthesis Challenges: Introducing the acetyl amino group in the target compound requires precise acetylation steps, whereas methoxy or triazine derivatives involve alkylation or cyclization reactions .

- Stability: The nitro group in the target compound enhances photostability but may increase reactivity under alkaline conditions compared to amino or methoxy analogs .

- Regulatory Status : Food Black 2 (CAS 85828-76-8) is approved for cosmetic use with concentration limits, while the target compound lacks extensive safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.